

# MRS4719: A Novel Neuroprotective Agent Targeting the P2X4 Receptor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MRS4719

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **MRS4719**, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), and its emerging role in neuroprotection. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental validation, and therapeutic potential, particularly in the context of ischemic stroke.

## Introduction: The P2X4 Receptor as a Therapeutic Target in Neuroinflammation

Ischemic stroke and other neurological disorders are characterized by a complex pathophysiology in which neuroinflammation plays a critical role in secondary neuronal injury. [1][2] In response to tissue damage, such as that occurring during a stroke, significant amounts of adenosine triphosphate (ATP) are released into the extracellular space.[1] This extracellular ATP acts as a danger signal, activating purinergic receptors on various cell types, including immune cells of the central nervous system.[1]

The P2X4 receptor, an ATP-gated ion channel, is highly expressed on microglia and infiltrating macrophages.[1] Its activation by ATP triggers a cascade of events leading to myeloid cell activation, proliferation, and the release of pro-inflammatory cytokines, which exacerbate neuronal damage.[1][3] Consequently, antagonism of the P2X4 receptor has emerged as a promising therapeutic strategy to mitigate this detrimental neuroinflammatory response.

# MRS4719: A Potent and Selective P2X4 Receptor Antagonist

**MRS4719** is a novel small molecule identified as a potent and selective antagonist of the human P2X4 receptor.<sup>[4][5][6]</sup> Its development represents a significant advancement in the quest for targeted therapies against neuroinflammation.

## Quantitative Efficacy of MRS4719

The neuroprotective effects of **MRS4719** have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Potency and Selectivity of **MRS4719**

Parameter	Species	Receptor	Value	Reference
IC50	Human	P2X4R	0.503 $\mu$ M	<sup>[4][5][6][7][8][9]</sup>
Selectivity	Human	P2X1R, P2X2/3R, P2X3R	Highly Selective	<sup>[4][5][6][7][8]</sup>

Table 2: In Vivo Neuroprotective Efficacy of **MRS4719** in a Mouse Model of Ischemic Stroke (MCAO)

Animal Model	Treatment Group	Dosage	Outcome Measure	Result	p-value	Reference
Middle-aged mice (11-12 months)	Vehicle	-	Infarct Volume	59.6 ± 5.3 mm <sup>3</sup>	[7][8]	
MRS4719	1.5 mg/kg/day	Infarct Volume	27.47 ± 10.23 mm <sup>3</sup>	<0.05	[7][8]	
Young mice (8-12 weeks)	MRS4719	Dose-dependent	Neuroprotection	Observed	[7][8]	
Middle-aged mice	MRS4719	3 mg/kg	Learning & Memory (NORT)	Significant Improvement	<0.05	[4]

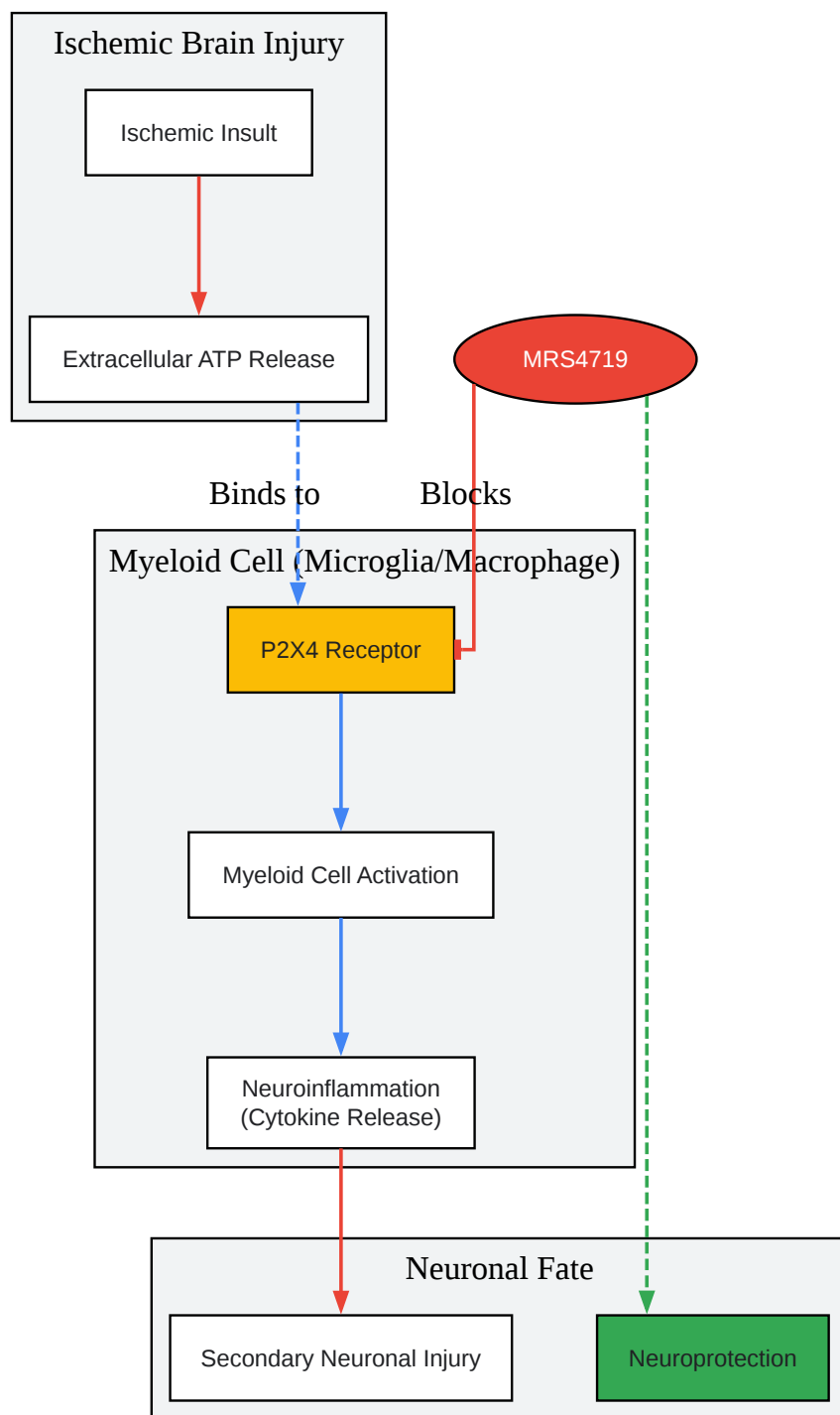
## Mechanism of Neuroprotection: Signaling Pathway

The primary neuroprotective mechanism of **MRS4719** is the inhibition of the P2X4R-mediated inflammatory cascade in myeloid cells. In the context of ischemic brain injury, the sequence of events is as follows:

- **Ischemic Insult:** Reduced blood flow leads to neuronal cell death and the massive release of ATP into the extracellular environment.
- **P2X4R Activation:** Extracellular ATP binds to and activates P2X4 receptors on resident microglia and infiltrating macrophages.
- **Myeloid Cell Activation:** This activation leads to a pro-inflammatory phenotype, characterized by the release of cytotoxic factors and pro-inflammatory cytokines.
- **Neuroinflammation and Secondary Injury:** The sustained inflammatory response contributes to further neuronal damage and exacerbates the initial ischemic injury.

- **MRS4719** Intervention: By blocking the P2X4 receptor, **MRS4719** prevents ATP-mediated activation of myeloid cells, thereby dampening the neuroinflammatory response and reducing secondary neuronal loss.

The signaling pathway is illustrated in the diagram below.



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**MRS4719** signaling pathway in neuroprotection.

## Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the neuroprotective effects of **MRS4719**.

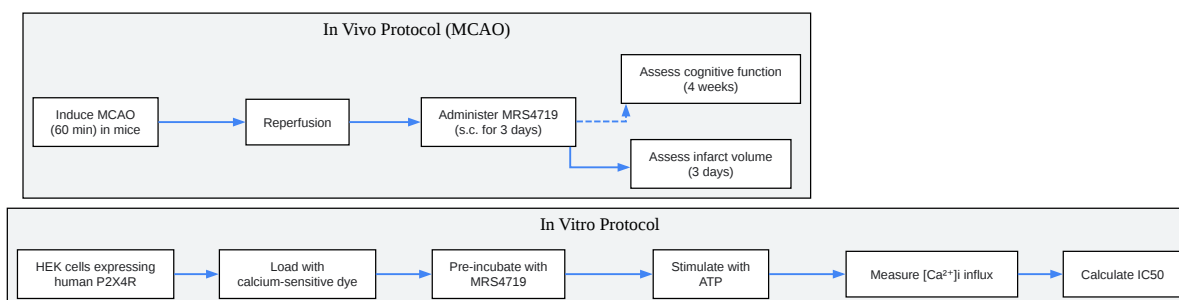
This assay is fundamental for determining the potency and selectivity of P2X4R antagonists.

- Cell Line: Human Embryonic Kidney (HEK) cells stably overexpressing the human P2X4 receptor.
- Methodology:
  - Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  - A baseline fluorescence reading is established.
  - Cells are pre-incubated with varying concentrations of **MRS4719** or vehicle control.
  - The P2X4R is stimulated with a specific agonist, typically ATP.
  - The change in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) is measured by monitoring the fluorescence intensity.
  - The inhibitory effect of **MRS4719** is calculated relative to the response in the absence of the antagonist, and the IC50 value is determined.
- Selectivity Profiling: The same protocol is followed using HEK cell lines expressing other P2X receptor subtypes (e.g., P2X1, P2X2/3, P2X3) to assess the selectivity of **MRS4719**.

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.

- Animal Model: Both young adult (8-12 weeks) and middle-aged (11-12 months) mice of both sexes have been used.
- Surgical Procedure:

- Anesthesia is induced and maintained throughout the surgery.
- A midline cervical incision is made to expose the common carotid artery.
- A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
- The occlusion is maintained for a defined period, typically 60 minutes.
- The filament is then withdrawn to allow for reperfusion of the ischemic territory.
- Drug Administration: **MRS4719** is administered subcutaneously, often via a continuous infusion pump, for a period of 3 days following the stroke.
- Outcome Measures:
  - Infarct Volume Assessment: At a specified time point (e.g., 3 days post-MCAO), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.
  - Behavioral Testing: Cognitive functions, such as learning and memory, are assessed at later time points (e.g., 4 weeks post-MCAO) using tests like the Novel Object Recognition Task (NORT).



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- To cite this document: BenchChem. [MRS4719: A Novel Neuroprotective Agent Targeting the P2X4 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398848#mrs4719-role-in-neuroprotection]

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